molecular formula C10H12ClNO3 B13997786 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester CAS No. 111953-14-1

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester

Cat. No.: B13997786
CAS No.: 111953-14-1
M. Wt: 229.66 g/mol
InChI Key: CMTJZPNOSLOSOG-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is a high-purity chemical building block designed for research and development applications. This nicotinate derivative is structurally characterized by key functional groups—including chloro, methoxy, and ester substituents on the pyridine ring—that make it a versatile intermediate in organic synthesis . Its structure is closely related to other valuable research compounds, such as methyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate, which shares similar reactive sites for further chemical modification . This compound is primarily used in medicinal chemistry and drug discovery research. Researchers value it as a precursor for the synthesis of more complex molecules, particularly in constructing functionalized pyridine scaffolds that are prevalent in many active pharmaceutical ingredients (APIs) . The chloro and ester groups serve as excellent handles for sequential cross-coupling and functional group interconversion reactions, allowing for the creation of diverse compound libraries for biological screening . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. This product is handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) prior to use. As with similar research chemicals, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment (PPE), including gloves and eye/face protection, is recommended. Use only in a well-ventilated area and avoid breathing its dust or vapors .

Properties

CAS No.

111953-14-1

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-4-15-10(13)8-7(14-3)5-6(2)12-9(8)11/h5H,4H2,1-3H3

InChI Key

CMTJZPNOSLOSOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1Cl)C)OC

Origin of Product

United States

Preparation Methods

Halogenation and Esterification of 2-Chloro-6-methylnicotinic Acid Derivatives

A key intermediate in synthesizing 2-chloro-4-methoxy-6-methylnicotinic acid ethyl ester is 2-chloro-6-methylnicotinic acid methyl or ethyl esters. The preparation typically begins with halogenation of 6-methylnicotinic acid or its derivatives, followed by esterification.

Typical procedure:

  • Halogenation: 2-chloro-6-methylnicotinic acid is prepared by reacting 6-methylnicotinic acid with sulfur oxychloride (sulfuryl chloride) in benzene under reflux conditions for approximately 3 hours. This reaction converts the carboxylic acid to the corresponding acid chloride with chlorination at the 2-position of the pyridine ring.

  • Esterification: The acid chloride intermediate is then reacted with an alcohol (methanol or ethanol) in the presence of benzene at low temperature (around 10 °C) with stirring for 2 hours to form the methyl or ethyl ester. The reaction mixture is then neutralized with sodium bicarbonate solution, and the organic layer is separated and purified by solvent extraction and distillation.

  • Yield and Purity: This method yields 2-chloro-6-methylnicotinic acid methyl or ethyl esters with chromatographic purity exceeding 98% (gas chromatography) and yields typically around 70–75%.

Reaction scheme summary:

Step Reagents and Conditions Product Purity (GC) Yield (%)
Halogenation 2-chloro-6-methylnicotinic acid + sulfur oxychloride, reflux 3h in benzene 2-chloro-6-methylnicotinic acid chloride Not specified Not specified
Esterification Acid chloride + methanol or ethanol, 10 °C, 2h, benzene 2-chloro-6-methylnicotinic acid methyl/ethyl ester >98% ~73.5 g from 72 g acid (approx. 70-75%)

Reduction and Dechlorination to 6-Methylnicotinic Acid Esters

Following esterification, reduction or dechlorination steps are used to modify the chloro substituent or to further functionalize the molecule.

  • Reduction: 2-chloro-6-methylnicotinic acid methyl esters can be reduced by catalytic hydrogenation using palladium on carbon catalyst under hydrogen pressure (0.4 MPa) at 65 °C in methanol with sodium acetate as a base. This process removes the chlorine substituent to yield 6-methylnicotinic acid methyl esters with high purity (>98%).

  • Chemical Reduction: Alternatively, zinc powder with a mixture of formic acid and glacial acetic acid under reflux for 5 hours can achieve similar dechlorination.

  • Purification: The reaction mixture is filtered, washed with methanol, and extracted with dichloromethane, followed by distillation under reduced pressure to isolate pure esters.

Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid Esters

Another route to 6-methylnicotinic acid esters involves oxidation of 2-methyl-5-ethylpyridine:

  • Oxidation with Nitric and Sulfuric Acids: 2-methyl-5-ethylpyridine is mixed with sulfuric acid (1–5 moles per mole of pyridine) at 0–100 °C, then heated to 140–225 °C. Nitric acid (at least 3 moles per mole of starting material) is added gradually while continuously distilling off water and diluted nitric acid.

  • Esterification: After oxidation, the reaction mixture is mixed with an alcohol (methanol or ethanol) and refluxed for several hours to esterify the carboxylic acid formed.

  • Isolation: The ester product is isolated by neutralization, extraction with methylene chloride, and distillation, yielding 6-methylnicotinic acid methyl or ethyl esters with purity around 97–98% and yields up to ~70%.

Preparation of 2-Methylnicotinic Acid Ethyl Ester via Condensation and Esterification

A reported method for preparing 2-methylnicotinic acid ethyl ester, which can be adapted for substituted derivatives, involves:

  • Condensation: Reacting 1,1,3,3-tetraethoxypropane with beta-aminocrotonic acid ethyl ester in the presence of p-toluenesulfonic acid catalyst in ethanol at 50–60 °C for 6–7 hours.

  • Workup: Concentration under reduced pressure, neutralization with sodium carbonate solution, extraction with ethyl acetate, washing with water, and distillation under vacuum.

  • Yield and Purity: This method yields 2-methylnicotinic acid ethyl ester with 65–67% yield and purity above 98%.

Introduction of the 4-Methoxy Group

While the above methods primarily address the 2-chloro and 6-methyl substitution and esterification, the 4-methoxy substituent can be introduced by nucleophilic aromatic substitution on the 2-chloro-4-halo-6-methylnicotinic acid ester intermediates:

  • Methoxylation: Treatment of 2-chloro-4-halo-6-methylnicotinic acid ethyl esters with sodium methoxide or methanol under appropriate conditions leads to substitution of the halogen at the 4-position by a methoxy group.

  • Reaction Conditions: This step typically requires heating in a polar aprotic solvent or methanol with base, followed by purification.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Purity (%) Yield (%)
1 Halogenation 6-methylnicotinic acid Sulfur oxychloride, benzene, reflux 3h 2-chloro-6-methylnicotinic acid chloride >98 (GC) ~70-75
2 Esterification Acid chloride Methanol or ethanol, benzene, 10 °C, 2h 2-chloro-6-methylnicotinic acid methyl/ethyl ester >98 (GC) ~70-75
3 Reduction/Dechlorination 2-chloro-6-methylnicotinic acid ester Pd/C hydrogenation, NaOAc, 0.4 MPa H2, 65 °C, or Zn + acids reflux 6-methylnicotinic acid methyl/ethyl ester >98 (GC) ~60-70
4 Oxidation & Esterification 2-methyl-5-ethylpyridine H2SO4, HNO3 oxidation 140–225 °C, then alcohol reflux 6-methylnicotinic acid methyl/ethyl ester ~97-98 ~70
5 Methoxylation 2-chloro-4-halo-6-methylnicotinic acid ester Sodium methoxide or methanol, heating 2-chloro-4-methoxy-6-methylnicotinic acid ethyl ester >98 Variable

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents under mild heating conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-amino-4-methoxy-6-methylnicotinic acid ethyl ester.

    Oxidation: Formation of 2-Chloro-4-methoxy-6-methylnicotinic acid.

    Reduction: Formation of 2-Chloro-4-methoxy-6-methylnicotinic alcohol.

Scientific Research Applications

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogs with Nicotinic Acid Core

Compounds sharing the nicotinic acid core but differing in substituent patterns or ester groups provide critical insights into structure-property relationships.

Table 1: Nicotinic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical Properties Key Spectral Data (IR, cm⁻¹) Synthesis Yield (%) Reference
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester* C₁₀H₁₂ClNO₃ 229.66 (calculated) 2-Cl, 4-OCH₃, 6-CH₃ Not reported - - -
6-Methoxy-4-methyl-nicotinic acid methyl ester C₉H₁₁NO₃ 181.19 4-CH₃, 6-OCH₃ Not reported - -
5-Cyano-4-(4-methoxyphenyl)-6-... ethyl ester C₂₆H₂₄N₂O₅S 476.54 5-CN, 4-(4-OCH₃Ph), 6-SCH₂CO mp 128–129°C; colorless crystals 1683 (C=O), 2223 (C≡N) 67
  • The chloro substituent at position 2 in the target compound may enhance electrophilicity compared to the cyano group in ’s compound, which exhibits a distinct IR peak at 2223 cm⁻¹ for the nitrile group .
Heterocyclic Variants with Similar Substituents

Compounds with different heterocyclic cores but comparable substituent groups highlight the role of aromatic systems in reactivity and applications.

Table 2: Heterocyclic Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents (Position) Reference
2-Chloro-4-methoxyphenylacetic acid methyl ester C₁₀H₁₁ClO₃ 214.65 Phenylacetic acid 2-Cl, 4-OCH₃ (benzene)
6-Chloro-4-azaindole-2-carboxylic acid ethyl ester C₁₀H₉ClN₂O₂ 224.65 Azaindole 6-Cl, 2-COOEt
  • The azaindole core in introduces fused-ring complexity, which could influence pharmacological activity compared to the simpler pyridine system .
Dihydrofuran Derivatives with Ester Functionality

Compounds with non-aromatic cores but similar ester and substituent groups demonstrate the versatility of ester-based functionalization.

Table 3: Dihydrofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Physical State Reference
4-(4-Chlorobenzoyloxy)-... ethyl ester (9h) C₁₇H₁₅ClO₆ 350.75 Dihydrofuran 4-ClBzO, 2-CH₃, COOEt White solid
4-(4-Methoxybenzoyloxy)-... ethyl ester (9i) C₁₈H₁₈O₇ 346.33 Dihydrofuran 4-OCH₃BzO, 2-CH₃, COOEt White solid
  • Key Observations: The dihydrofuran core in ’s compounds introduces conformational rigidity, contrasting with the planar pyridine system in the target compound . Substituents like 4-chlorobenzoyloxy (9h) and 4-methoxybenzoyloxy (9i) mirror the target’s chloro and methoxy groups but on a non-aromatic scaffold, altering solubility and stability .

Biological Activity

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is a derivative of nicotinic acid that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

  • Molecular Formula : C12H14ClNO3
  • Molecular Weight : 255.7 g/mol
  • IUPAC Name : Ethyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate

Biological Activity Overview

The biological activity of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has been investigated in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For example, it was tested against several cancer cell lines using the MTT assay to assess cytotoxicity. The results indicated a dose-dependent inhibition of cell proliferation:

Cell Line IC50 (µM) Inhibition Percentage at 100 µM
MCF-72578%
HeLa3075%
A5493570%

The compound exhibited significant anticancer activity against the MCF-7 cell line, which is known for its estrogen dependency. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its anticancer properties, 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL) Percentage Reduction
TNF-alpha50020060%
IL-630012060%

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression and inflammation. The exact molecular mechanisms are still under investigation but may involve modulation of signaling pathways such as NF-kB and MAPK.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation was conducted on the effects of this compound on the human breast cancer cell line MCF-7. The study utilized various concentrations ranging from 1 µM to 100 µM over a period of 48 hours. The results indicated a significant decrease in cell viability with an IC50 value determined at approximately 25 µM.
  • Inflammation Model in Rats : An animal model was used to evaluate the anti-inflammatory effects of the compound. Rats treated with the compound showed reduced paw edema compared to control groups, indicating its potential for therapeutic use in inflammatory conditions.

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